molecular formula C17H25N3O3S B12222460 1-methyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-2-oxo-1,2-dihydropyridine-3-carboxamide

1-methyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B12222460
M. Wt: 351.5 g/mol
InChI Key: DJUWSTBHQOGPDJ-UHFFFAOYSA-N
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Description

1-methyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a morpholine ring, a thian ring, and a dihydropyridine ring, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps. One common method involves the reaction of 3-methyl-2,6-diphenylpiperidin-4-one with formaldehyde and morpholine in a mixture of ethanol and DMF at 60°C. The mixture is then poured into crushed ice, and the precipitate is filtered and dried .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar multi-step synthesis processes with optimization for yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine and thian rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or DMF.

Major Products

Major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and substituted morpholine or thian derivatives.

Scientific Research Applications

1-methyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to its combination of morpholine, thian, and dihydropyridine rings. This unique structure contributes to its diverse chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C17H25N3O3S

Molecular Weight

351.5 g/mol

IUPAC Name

1-methyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]-2-oxopyridine-3-carboxamide

InChI

InChI=1S/C17H25N3O3S/c1-19-6-2-3-14(16(19)22)15(21)18-13-17(4-11-24-12-5-17)20-7-9-23-10-8-20/h2-3,6H,4-5,7-13H2,1H3,(H,18,21)

InChI Key

DJUWSTBHQOGPDJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NCC2(CCSCC2)N3CCOCC3

Origin of Product

United States

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